molecular formula C13H21NO B13268284 (Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine

(Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine

Cat. No.: B13268284
M. Wt: 207.31 g/mol
InChI Key: OERKNEWPVKSCKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine typically involves the reaction of 2-methoxyphenylacetonitrile with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations .

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for research in various scientific fields .

Biological Activity

(Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine, an organic compound characterized by its unique structure, is gaining attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H23NC_{15}H_{23}N. The compound features a butan-2-yl group attached to a 1-(2-methoxyphenyl)ethylamine moiety. This specific arrangement contributes to its unique chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₁₅H₂₃N
Molecular Weight233.35 g/mol
SolubilitySoluble in organic solvents
Functional GroupsAmine, Ether

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects.

Research indicates that it may act as a serotonin receptor agonist , influencing mood and behavior, which is particularly relevant in the context of neurological disorders. Additionally, its structural similarity to other amines suggests potential interactions with dopamine receptors, which are crucial in the treatment of conditions such as Parkinson's disease.

Antidepressant Effects

Several studies have indicated that this compound exhibits antidepressant-like effects in animal models. For instance, a study conducted by Hamzah et al. demonstrated that the compound significantly reduced depressive behaviors in mice subjected to stress tests .

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in vitro and in vivo. In a recent case study involving neuronal cell cultures exposed to oxidative stress, this compound showed a marked reduction in cell death and oxidative damage markers . This suggests that the compound may possess antioxidant properties, making it a candidate for further research in neurodegenerative diseases.

Antifungal Activity

In silico studies have evaluated the antifungal properties of related compounds, indicating that modifications similar to those seen in this compound can enhance antifungal activity against various pathogens . This opens avenues for exploring its efficacy as a therapeutic agent against fungal infections.

Case Study 1: Antidepressant Activity

In an experimental model using forced swim tests, mice treated with this compound exhibited significant reductions in immobility time compared to control groups. The results suggest that this compound may enhance serotonergic transmission, leading to improved mood states.

Case Study 2: Neuroprotection Against Oxidative Stress

A study published in Neuroscience Letters investigated the effects of this compound on neuronal cultures subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced markers of apoptosis and increased cell viability by approximately 30% compared to untreated controls .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]butan-2-amine

InChI

InChI=1S/C13H21NO/c1-5-10(2)14-11(3)12-8-6-7-9-13(12)15-4/h6-11,14H,5H2,1-4H3

InChI Key

OERKNEWPVKSCKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=CC=C1OC

Origin of Product

United States

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